molecular formula C18H21ClN2 B5709240 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine

1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5709240
M. Wt: 300.8 g/mol
InChI Key: CVDHJIOCBZKQSE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. CBMP has been studied for its potential therapeutic applications, particularly in the field of neuropsychopharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to interact with certain receptors in the brain, including the 5-HT1A receptor and the D2 receptor, which may be involved in its antipsychotic effects.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase levels of certain neurotransmitters, including dopamine and serotonin, in certain brain regions. 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to decrease levels of corticosterone, a stress hormone, in the blood. Additionally, 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has also been shown to have consistent effects in animal models, making it a reliable tool for studying neurotransmitter systems and potential therapeutic targets. However, 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has some limitations for lab experiments. It has a relatively short half-life and may require multiple doses to achieve sustained effects. Additionally, 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has not been extensively studied in humans, and its potential therapeutic applications in humans are not yet fully understood.

Future Directions

There are several future directions for research on 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine. One potential area of research is the development of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine derivatives with improved pharmacological properties, such as longer half-lives or greater selectivity for certain receptors. Another area of research is the investigation of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine's potential therapeutic applications in humans, particularly in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine and its effects on neurotransmitter systems in the brain.

Synthesis Methods

1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with 2-methylphenylpiperazine in the presence of a base. The resulting intermediate is then subjected to further reactions to yield 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine. The synthesis of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been described in several research papers, and the process has been optimized to achieve high yields of the compound.

Scientific Research Applications

1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the field of neuropsychopharmacology. Several studies have investigated the effects of 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine on various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. 1-(4-chlorobenzyl)-4-(2-methylphenyl)piperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-4-2-3-5-18(15)21-12-10-20(11-13-21)14-16-6-8-17(19)9-7-16/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDHJIOCBZKQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262628

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